molecular formula C17H30BrN5S B13766631 Hydrazinecarbothioamide, dihydrobromide CAS No. 70618-70-1

Hydrazinecarbothioamide, dihydrobromide

Cat. No.: B13766631
CAS No.: 70618-70-1
M. Wt: 416.4 g/mol
InChI Key: GCQUORUMMZFMFS-QMGGKDRNSA-N
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Description

Hydrazinecarbothioamide, dihydrobromide is a salt form of hydrazinecarbothioamide (commonly known as thiosemicarbazide), designed to enhance solubility and stability for research applications. This compound serves as a versatile precursor in organic synthesis, particularly in the construction of nitrogen- and sulfur-containing heterocycles like 1,2,4-triazole-3-thiones, which are privileged scaffolds in medicinal chemistry . Researchers value hydrazinecarbothioamide derivatives for their diverse biological activities. Specific substituted hydrazinecarbothioamides have demonstrated potent antitubercular activity against Mycobacterium tuberculosis , with some analogs exhibiting minimum inhibitory concentrations (MIC) as low as 0.4 µg/mL . Furthermore, certain synthetic derivatives have shown excellent antioxidant activity in neutralizing free radicals, making them subjects of interest for investigating oxidative stress-related pathologies . The mechanism of action for these compounds often involves interactions with enzymatic targets or metal chelation, leading to the disruption of biological processes in pathogens or the mitigation of oxidative damage. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

CAS No.

70618-70-1

Molecular Formula

C17H30BrN5S

Molecular Weight

416.4 g/mol

IUPAC Name

1-[5-(diethylamino)pentan-2-yl]-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea;hydrobromide

InChI

InChI=1S/C17H29N5S.BrH/c1-5-22(6-2)13-9-10-14(3)19-17(23)21-20-15(4)16-11-7-8-12-18-16;/h7-8,11-12,14H,5-6,9-10,13H2,1-4H3,(H2,19,21,23);1H/b20-15+;

InChI Key

GCQUORUMMZFMFS-QMGGKDRNSA-N

Isomeric SMILES

CCN(CC)CCCC(C)NC(=S)N/N=C(\C)/C1=CC=CC=N1.Br

Canonical SMILES

CCN(CC)CCCC(C)NC(=S)NN=C(C)C1=CC=CC=N1.Br

Origin of Product

United States

Preparation Methods

Direct Synthesis from Hydrazine and Carbon Disulfide

The most classical and cost-effective method to prepare hydrazinecarbothioamide involves the reaction of hydrazine hydrate with carbon disulfide under controlled conditions:

$$
\text{CS}2 + 2 \text{NH}2\text{NH}2 \rightarrow \text{NH}2\text{NHCSNHNH}2 + \text{H}2\text{S}
$$

  • Procedure: Hydrazine hydrate is reacted with carbon disulfide, typically in aqueous or alcoholic media, at low temperatures to avoid side reactions.
  • Outcome: This reaction yields hydrazinecarbothioamide (thiocarbohydrazide) as a crude product, which can be converted into its dihydrobromide salt by treatment with hydrobromic acid.
  • Yields: High yields are reported, often quantitative, due to the straightforward nature of the reaction.
  • Notes: The evolution of hydrogen sulfide gas requires appropriate ventilation and safety measures.

Hydrazinolysis of Dialkyl Xanthates

An alternative synthetic route involves hydrazinolysis (reaction with hydrazine) of dialkyl xanthates:

$$
\text{S–C(=S)–OR} + 2 \text{NH}2\text{NH}2 \rightarrow \text{NH}2\text{NHCSNHNH}2 + \text{ROH} + \text{RSH}
$$

  • Procedure: Dialkyl xanthates are warmed with hydrazine hydrate, leading to cleavage of the xanthate ester bonds and formation of hydrazinecarbothioamide.
  • Byproducts: Ethanol and ethanethiol (or corresponding alcohols and thiols) are released and often ignited to reduce hazards.
  • Yields: This method also provides high yields and is useful for large-scale synthesis.
  • Safety: The release of volatile thiols and alcohols requires controlled conditions.

Hydrazinolysis of Thiophosgene

Hydrazinolysis of thiophosgene is another synthetic method:

  • Procedure: Thiophosgene is treated with hydrazine hydrate, producing hydrazinecarbothioamide.
  • Considerations: Thiophosgene is highly toxic and volatile, making this route less favorable industrially.
  • Yields: Moderate to good yields are reported, but safety concerns limit widespread use.

Preparation via Acid Hydrazides and Carbon Disulfide

This multi-step method involves:

  • Synthesis of acid hydrazides from esters or acids.
  • Reaction of acid hydrazides with carbon disulfide and subsequent treatment with hydrazine hydrate.
  • Formation of benzamidothiosemicarbazides (N-aroyl thiocarbohydrazides), which can be converted to hydrazinecarbothioamide derivatives.

This method is useful for preparing substituted derivatives but is more complex than direct synthesis.

Phase-Transfer Catalysis and Other Methods

  • Phase-transfer catalysis has been employed to enhance the reaction rate and yield in some hydrazinecarbothioamide syntheses.
  • Other methods include hydrazinolysis of 1,3,4-oxadiazole-2-thione and oxidative cleavage by periodic acid, but these are less common.

Conversion to Dihydrobromide Salt

Once hydrazinecarbothioamide is obtained, it is converted into the dihydrobromide salt by reaction with hydrobromic acid:

$$
\text{NH}2\text{NHCSNHNH}2 + 2 \text{HBr} \rightarrow \text{this compound}
$$

  • This salt form improves the compound's stability and handling.
  • The reaction is typically performed in aqueous solution at low temperature.
  • The dihydrobromide salt crystallizes out and can be purified by recrystallization from suitable solvents such as isopropanol or ethanol.

Summary Data Table of Preparation Methods

Method Reactants Conditions Yield (%) Notes
Hydrazine + Carbon Disulfide Hydrazine hydrate, CS2 Aqueous/alcoholic, low temp 85–95 Most cost-effective, releases H2S
Hydrazinolysis of Xanthates Dialkyl xanthates, hydrazine Heating 80–90 Releases alcohol and thiol byproducts
Hydrazinolysis of Thiophosgene Thiophosgene, hydrazine Controlled, low temp 70–85 Toxic reagents, safety concerns
From Acid Hydrazides Acid hydrazides, CS2, hydrazine Multi-step 60–80 For substituted derivatives
Phase-Transfer Catalysis Varies Catalytic conditions Variable Enhances reaction rates

Research Results and Analytical Data

  • Spectroscopic Confirmation: Hydrazinecarbothioamide and its dihydrobromide salt are characterized by IR, NMR, and elemental analysis confirming the presence of the thiocarbohydrazide group and bromide ions.
  • Melting Points: The dihydrobromide salt typically exhibits a melting point range of approximately 245–247 °C, consistent with literature values.
  • Purity: Recrystallization from isopropanol or ethanol yields high purity compounds suitable for further synthetic applications.
  • Applications: The prepared this compound is extensively used in the synthesis of heterocycles such as thiadiazines, dithiazolidines, and tetrazinethiones, often through condensation reactions with aldehydes or halogenated substrates.

Chemical Reactions Analysis

Types of Reactions: Hydrazinecarbothioamide, dihydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Tyrosinase Inhibition

One of the notable applications of hydrazinecarbothioamide derivatives is in the inhibition of tyrosinase, an enzyme implicated in skin pigmentation disorders and certain types of cancer. A study synthesized a series of benzylidene derivatives linked to hydrazinecarbothioamide and evaluated their anti-tyrosinase activities. The compound (2E)-2-[(4-nitrophenyl)methylidene]hydrazine-1-carbothioamide exhibited an impressive IC50 value of 0.05 μM, demonstrating a 128-fold increase in potency compared to the positive control . This highlights the potential for developing new treatments for skin-related conditions through targeted enzyme inhibition.

1.2 Antiglycation Properties

Hydrazinecarbothioamide derivatives have also shown promise in antiglycation activity, which is crucial for preventing diabetic complications. In vitro studies have indicated that certain synthesized compounds can effectively inhibit non-enzymatic protein glycation, suggesting their potential as therapeutic agents in diabetes management . This property is essential for developing drugs aimed at mitigating the effects of high glucose levels on proteins.

Organic Synthesis Applications

2.1 Synthesis of Heterocycles

Hydrazinecarbothioamide plays a pivotal role in the synthesis of various heterocyclic compounds. A comprehensive review discusses its utility in forming thiocarbohydrazides and other derivatives that serve as precursors for synthesizing complex heterocycles . The versatility of hydrazinecarbothioamide allows for multiple synthetic pathways, including:

  • Hydrazinolysis of thiophosgene
  • Cyclocondensation reactions
  • Phase-transfer catalysis

These methods facilitate the production of compounds with diverse biological activities.

2.2 Case Studies on Heterocycle Synthesis

Compound TypeSynthetic MethodYield (%)Reference
1,5-Diacyl thiocarbohydrazidesHydrazinolysis with carbon disulfide89-95%
4-Amino-3-substituted-1,2,4-triazol-5-thionesCyclization with NaOHHigh yield
N-Phenyl-hydrazine-carbothioamide derivativesReaction with phenyl isocyanideVaried

These case studies underscore the effectiveness of hydrazinecarbothioamide in synthesizing biologically relevant compounds.

Biological Evaluations

3.1 Cytotoxicity Studies

Research indicates that derivatives of hydrazinecarbothioamide exhibit varying degrees of cytotoxicity against different cell lines. For instance, certain thiosemicarbazide derivatives have demonstrated significant cytotoxic effects against thymocytes in vitro . This property can be exploited for developing anticancer therapies.

3.2 Pharmacological Insights

The pharmacological evaluation of hydrazinecarbothioamide derivatives has revealed their potential as lead compounds in drug discovery. The structural modifications made to these compounds can enhance their biological activities, making them suitable candidates for further development .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Hydrazinecarbothioamide derivatives share a common backbone (NH₂–NH–C(=S)–NH₂) but differ in substituents, which critically influence their chemical and biological behavior. Key analogs include:

Compound Name Substituents/Modifications Molecular Formula Key Applications/Activities Reference ID
MCMH (Methyl hydrazinecarbothioamide-chromone hybrid) 4H-chromen-4-one ring + methyl substitution C₁₂H₁₁N₃O₂S Anticancer, crystallography studies
(E)-N-cyclohexyl-2-(2-((2-oxo-2H-chromen-3-yl)methoxy)benzylidene)hydrazinecarbothioamide (3a) Coumarin + cyclohexyl + benzylidene C₂₄H₂₄N₃O₃S Nonlinear optical (NLO) materials
N-(pyridin-2-yl)hydrazinecarbothioamide Pyridyl substitution C₆H₈N₄S DFT studies, molecular docking
2-cyclohexyl-N-[(Z)-(3-methoxyphenyl)methylidene]hydrazinecarbothioamide (C2) Cyclohexyl + 3-methoxyphenyl C₁₅H₂₀N₃OS HER-2+ breast cancer inhibition
Computational and Spectral Analysis

DFT studies on analogs like N-(pyridin-2-yl)hydrazinecarbothioamide reveal:

  • HOMO-LUMO Gaps : Ranging from 3.5–4.2 eV, indicating moderate reactivity suitable for charge-transfer applications .
  • Hydrogen Bonding : Intramolecular N–H⋯S and N–H⋯N bonds stabilize the thiol tautomer in solution .

Table 1: DFT Parameters for Selected Derivatives

Compound HOMO (eV) LUMO (eV) Band Gap (ΔE, eV) Global Hardness (η) Reference
N-(pyridin-2-yl)hydrazinecarbothioamide -5.92 -1.72 4.20 2.10
MBHC (Methylbenzylidene derivative) -6.15 -2.05 4.10 2.05
Crystallographic and Physical Properties
  • MCMH : Crystal structure (CCDC 1027156) shows a planar chromone ring with intermolecular C–H⋯O and N–H⋯S bonds stabilizing the lattice .
  • (2E)-2-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-N-cyclohexylhydrazinecarbothioamide : Features intramolecular O–H⋯O and C–H⋯π interactions .

Key Advantages and Limitations

  • Dihydrobromide Salt : Expected to improve aqueous solubility vs. neutral analogs but may introduce toxicity concerns due to bromide ions.
  • Structural Flexibility : Substituents like coumarin or pyridyl groups enhance target specificity but may complicate synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for hydrazinecarbothioamide dihydrobromide to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves reacting halogenated benzyl compounds (e.g., bromobenzyl derivatives) with hydrazinecarbothioamide precursors under controlled conditions. Key parameters include:

  • Temperature : Maintain 60–80°C to balance reactivity and side-product formation .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .
  • Purification : Recrystallization from ethanol-water mixtures improves purity (>95%) .
    • Validation : Monitor reaction progress via TLC and confirm purity using HPLC or elemental analysis .

Q. How can spectroscopic techniques (e.g., IR, NMR) be systematically applied to confirm the structural integrity of hydrazinecarbothioamide dihydrobromide?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic peaks for N–H (3100–3300 cm⁻¹), C=S (1060–1200 cm⁻¹), and Br–C (500–600 cm⁻¹) .
  • NMR :
  • ¹H NMR : Look for hydrazine NH protons (δ 8.5–10.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
  • ¹³C NMR : Confirm thiocarbonyl (C=S) at δ 175–185 ppm .
  • X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯S) and π-π stacking interactions for solid-state conformation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for hydrazinecarbothioamide dihydrobromide derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* basis sets to predict vibrational frequencies and NMR shifts. Compare with experimental IR/NMR data to identify outliers .
  • Crystal Field Effects : Account for intermolecular interactions (e.g., hydrogen bonding) in solid-state spectra that deviate from gas-phase computational models .
  • Validation : Use temperature-dependent NMR to assess dynamic effects (e.g., tautomerism) that may cause spectral mismatches .

Q. What strategies are effective in analyzing reaction byproducts when hydrazinecarbothioamide dihydrobromide is used in multi-step syntheses involving brominated intermediates?

  • Methodological Answer :

  • LC-MS/MS : Detect and quantify brominated byproducts (e.g., dehydrohalogenation products) with high sensitivity .
  • Mechanistic Probes : Introduce isotopic labeling (e.g., ²H/¹³C) at reactive sites to trace bromine displacement pathways .
  • Kinetic Studies : Vary reaction time and temperature to identify conditions minimizing side reactions (e.g., over-alkylation) .

Q. How can researchers design hydrazinecarbothioamide dihydrobromide derivatives for enhanced biological activity while minimizing toxicity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents on the benzyl ring (e.g., electron-withdrawing groups like –Br or –F) to enhance binding to target enzymes .
  • Pharmacophore Modeling : Use software like Schrödinger Phase to identify critical hydrogen-bonding and hydrophobic regions .
  • Toxicity Screening : Assess in vitro cytotoxicity (e.g., HepG2 cells) and compare with reference drugs to establish therapeutic indices .

Data-Driven Research Questions

Q. What analytical approaches are recommended for resolving contradictions in reported biological activities of hydrazinecarbothioamide dihydrobromide complexes?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA) to identify outliers .
  • Reproducibility Checks : Replicate key assays (e.g., antimicrobial disc diffusion) under standardized conditions (pH, temperature) .
  • Ligand Binding Assays : Use SPR or ITC to directly measure binding affinities and validate reported activities .

Experimental Design Considerations

Q. How should researchers design crystallization trials to study the supramolecular interactions of hydrazinecarbothioamide dihydrobromide?

  • Methodological Answer :

  • Solvent Screening : Test solvents with varying polarity (e.g., acetone, DMSO) to influence hydrogen-bond networks .
  • Slow Evaporation : Use controlled evaporation rates (0.5 mL/day) to grow single crystals suitable for X-ray analysis .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H⋯π) to correlate packing motifs with crystallographic data .

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